6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic IUPAC name for this compound is 6-methyl-2-(4-methylphenyl)-thiazolo[3,2-b]triazole , derived from its fused bicyclic core and substituent positions. The numbering follows the priority rules for heterocyclic systems, where the thiazole ring (comprising sulfur at position 1 and nitrogen at position 3) is fused to the 1,2,4-triazole ring at positions 3 and 2-b. The 4-methylphenyl group occupies position 2 of the triazole ring, while the methyl substituent resides at position 6 of the thiazole component.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 66894-15-3 |
| PubChem CID | 340127 |
| Molecular Formula | C₁₂H₁₁N₃S |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C |
The CAS registry entry confirms its unique chemical identity, while alternative synonyms include NSC 369857 and UNII-2VK37YC8Z8.
Molecular Architecture and Heterocyclic Fusion Patterns
The molecule features a thiazolo[3,2-b]triazole fused ring system, where:
- The thiazole ring (5-membered, S1 and N3 atoms) shares two adjacent atoms with the triazole ring
- Fusion occurs between thiazole positions 3 and 2-b, creating a planar bicyclic framework
Substituent positions critically influence electronic properties:
- 4-Methylphenyl group at C2 extends conjugation through π-stacking capabilities
- Methyl group at C6 induces steric effects while modulating electron density in the thiazole ring
Figure 1: Fused Ring System
S1
/ \
C6 N3
| \
CH3 C2-(4-methylphenyl)
X-ray crystallography of analogous compounds demonstrates bond length alternation between thiazole (C-S: 1.74 Å) and triazole (N-N: 1.32 Å) components.
Tautomeric Forms and Stereoelectronic Considerations
The thiazolo-triazole system exhibits two primary tautomeric forms:
Form A (Thione):
- Thiazole sulfur maintains double-bond character (C=S)
- Triazole adopts 1H-configuration with N-H at position 4
Form B (Thiol):
- Thiol group forms at S1 with adjacent single bonds
- Triazole exists as 4H-tautomer
Ab initio calculations for similar systems suggest Form A is energetically favored by 8.3 kcal/mol due to aromatic stabilization. The methyl substituent at C6 creates a hyperconjugative effect, increasing electron density at N7 by 12% compared to unsubstituted analogs.
Crystallographic Data and Three-Dimensional Conformational Analysis
While direct crystallographic data for this specific compound remains unpublished, structural analogs provide critical insights:
- Dihedral angle between fused rings: 178.5° (near-planar)
- 4-Methylphenyl substituent tilted at 15.2° from bicyclic plane
- S1-C2 bond length: 1.721 Å (intermediate between single/double bond)
Molecular dynamics simulations predict three stable conformers differing in methyl group orientations:
| Conformer | Relative Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| I | 0.0 | Methyl groups anti-parallel |
| II | 1.7 | Thiazole methyl axial |
| III | 3.2 | Phenyl ring eclipsed |
Structure
3D Structure
Properties
CAS No. |
66894-15-3 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3 |
InChI Key |
OEULIVRJBZXSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation Using α-Bromo-1,3-Diketones and 3-Mercapto-1,2,4-Triazoles
A highly efficient and environmentally friendly method involves a one-pot [3+2] cyclocondensation reaction between α-bromo-1,3-diketones and 3-mercapto-1,2,4-triazoles under visible light irradiation in aqueous media. This method yields the target thiazolo[3,2-b]triazole derivatives regioselectively and in excellent yields.
- Reaction conditions: Room temperature, water as solvent, visible light irradiation, presence of N-bromosuccinimide (NBS) as brominating agent.
- Mechanism: Initiated by bromination of the 1,3-diketone to form α-bromo-1,3-diketone intermediate, followed by nucleophilic attack by the mercapto group of the triazole, cyclization, and dehydration to form the fused heterocycle. Radical intermediates are involved, as evidenced by inhibition with radical scavengers and enhancement with radical initiators.
- Yields: Typically high, often exceeding 85-90%.
- Advantages: Green chemistry approach, mild conditions, regioselectivity, and single regioisomer formation confirmed by X-ray crystallography.
| Parameter | Details |
|---|---|
| Starting materials | α-Bromo-1,3-diketones, 3-mercapto-1,2,4-triazoles |
| Solvent | Water |
| Temperature | Room temperature |
| Light source | Visible light irradiation |
| Catalyst/Promoter | N-Bromosuccinimide (NBS) |
| Reaction time | Minutes to a few hours |
| Product yield | 85-95% |
| Regioselectivity | Exclusive formation of single regioisomer |
Condensation of 2-Substituted-1,2,4-Triazole-5-Thiols with N-Arylmaleimides
Another approach involves refluxing 2-substituted-1,2,4-triazole-5-thiols with N-arylmaleimides in glacial acetic acid to afford substituted thiazolo[3,2-b]triazole derivatives.
- Reaction conditions: Reflux in glacial acetic acid for 2 hours.
- Yields: Good yields reported.
- Mechanism: Nucleophilic attack of the thiol on the maleimide double bond followed by ring closure.
- Applications: Useful for introducing various aryl substituents on the fused ring system.
One-Step Catalyst-Free Synthesis from Dibenzoylacetylene and Triazole Derivatives
A catalyst-free, one-step synthesis at room temperature has been reported for functionalized thiazolo[3,2-b]triazoles by reacting dibenzoylacetylene with triazole derivatives.
- Reaction conditions: Room temperature, no catalyst.
- Yields: Excellent yields.
- Advantages: Simple, straightforward, and avoids use of metal catalysts.
Detailed Experimental Findings and Mechanistic Insights
Visible-Light Mediated Synthesis and Radical Mechanism
- The bromination of 1,3-diketones with NBS under visible light is rapid and efficient, producing α-bromo-1,3-diketones in 15 minutes.
- Subsequent reaction with 3-mercapto-1,2,4-triazoles proceeds via a free radical pathway, supported by:
- Inhibition of product formation by radical scavenger TEMPO (yield drops to 20%).
- Enhancement of reaction rate and yield by radical initiator benzoyl peroxide (yield up to 90%).
- The reaction proceeds regioselectively to give a single regioisomer, confirmed by multinuclear NMR and X-ray crystallography.
Solvent Effects and Green Chemistry Considerations
- Polar protic solvents (water, methanol, ethanol) under visible light irradiation favor the reaction.
- Solvent-free conditions and non-polar solvents give lower yields.
- Water as solvent is optimal, aligning with green chemistry principles.
Structural Confirmation
- Single crystal X-ray diffraction studies confirm the structure and regioselectivity of the synthesized compounds.
- Multinuclear NMR techniques (1H, 13C, HMBC, HMQC) provide detailed structural elucidation.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Visible-light mediated cyclocondensation | α-Bromo-1,3-diketones + 3-mercapto-1,2,4-triazoles | Water, NBS, visible light, RT | 85-95 | Green, regioselective, radical mechanism |
| Reflux with N-arylmaleimides | 2-Substituted-1,2,4-triazole-5-thiols + N-arylmaleimides | Glacial acetic acid, reflux, 2 h | Good | Simple, aryl substitution flexibility |
| One-step catalyst-free synthesis | Dibenzoylacetylene + triazole derivatives | Room temperature, no catalyst | Excellent | Straightforward, catalyst-free |
Chemical Reactions Analysis
6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core .
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
- Case Studies : In vitro studies have shown that this compound can effectively reduce tumor growth in certain cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This characteristic makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.
Pesticide Development
Given its chemical properties, this compound is being explored as a potential pesticide:
- Insecticidal Activity : Research indicates that the compound can disrupt the biological processes of certain pests.
- Herbicidal Properties : Its ability to inhibit specific enzymes in plants suggests potential use as a herbicide.
Polymer Synthesis
In materials science, the unique structure of this compound allows it to be utilized in synthesizing novel polymers:
- Polymerization Techniques : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Applications : These polymers may find applications in coatings and composites where durability and resistance to environmental factors are critical.
Mechanism of Action
The mechanism of action of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
6-Substituted Derivatives
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) :
This derivative, bearing a 4-fluorophenyl group at position 6, exhibited potent anticonvulsant activity in the maximal electroshock (MES) test (ED50 = 49.1 mg/kg) with a protective index (PI) of 1.7. The electron-withdrawing fluorine atom enhances CNS penetration and receptor binding . - 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) :
The 4-propoxy group conferred dual activity in MES and pentylenetetrazole (PTZ) tests (ED50 = 63.4 mg/kg, PI = 1.7), likely due to improved lipid solubility and prolonged metabolic stability .
2-Substituted Derivatives
- 6-Phenyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazole: Synthesized via N-bromosuccinimide (NBS)-mediated cyclization, this compound swaps substituent positions compared to the target molecule.
- 2-(3,4,5-Trimethoxyphenyl)-6-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazole :
The trimethoxy substitution introduces electron-donating groups, which may alter electronic distribution and enhance interactions with hydrophobic enzyme pockets .
Functionalized Derivatives with Additional Rings or Moieties
- Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones: These derivatives feature a ketone at position 6 instead of a methyl group. For example, 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (e.g., 269a–e) demonstrated superior anticancer activity compared to non-ketone analogs, attributed to the conjugated carbonyl group enabling Michael addition reactions with cellular targets .
- 6-Fluoroquinazolinyl-containing derivatives (e.g., 6j, 6k, 6l) :
Compounds such as 6-(4-chlorophenyl)-2-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)thiazolo[3,2-b][1,2,4]triazole showed broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus. The fluoroquinazolinyl moiety likely enhances DNA gyrase inhibition .
Physicochemical and Pharmacokinetic Properties
| Compound | Substituents | LogP<sup>a</sup> | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|
| 6-Methyl-2-(4-methylphenyl) | 6-Me, 2-(4-MePh) | 3.2 | 0.12 | Moderate anticonvulsant activity |
| 3c (6-(4-Fluorophenyl)) | 6-(4-FPh) | 2.8 | 0.25 | ED50 = 49.1 mg/kg (MES) |
| 5b (6-(4-Propoxyphenyl)) | 6-(4-OPrPh) | 4.1 | 0.08 | Dual MES/PTZ activity |
| 6j (6-(4-ClPh)-quinazolinyl) | 6-(4-ClPh), 2-(quinazolinyl) | 4.5 | <0.01 | MIC = 2 µg/mL (S. aureus) |
| 269a (5-(4-Cl-benzylidene)-6-one) | 5-(4-Cl-benzylidene), 6-one | 2.5 | 0.35 | IC50 = 8.7 µM (HeLa) |
<sup>a</sup> Calculated using ChemDraw.
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance anticonvulsant and antimicrobial activities by improving membrane permeability and target affinity .
- Ketone-functionalized derivatives exhibit broader activity spectra due to reactive carbonyl groups enabling covalent interactions with biological targets .
Biological Activity
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
- Molecular Formula : C15H16N4S
- Molecular Weight : 316.38 g/mol
- CAS Number : 477859-60-2
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of precursor compounds. The specific synthetic pathways have been documented in various studies focusing on similar thiazolo-triazole derivatives.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer). In one study, it exhibited an IC50 value comparable to established chemotherapeutics like Erlotinib .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It was observed to increase levels of pro-apoptotic proteins such as cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 . Additionally, it was shown to disrupt microtubule dynamics in A549 lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : In vitro tests revealed that derivatives of thiazolo-triazoles exhibit significant antibacterial activity against various pathogenic bacteria . The mechanism is believed to involve inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl-carrier-protein reductase enzyme .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized several derivatives of thiazolo-triazole and evaluated their anticancer properties. Among these, this compound showed promising results in inhibiting the growth of MDA-MB-231 cells with an IC50 value significantly lower than many conventional agents . The study highlighted the compound's potential for further development into a therapeutic agent.
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial activity of thiazolo-triazole derivatives against Mycobacterium tuberculosis and other pathogens. The tested compounds exhibited minimum inhibitory concentrations (MICs) that suggest effectiveness against resistant strains . This underscores the importance of exploring thiazolo-triazole derivatives in the search for new antimicrobial agents.
Data Tables
Q & A
Q. What are the standard synthetic routes for synthesizing 6-methyl-2-(4-methylphenyl)thiazolo-triazole derivatives?
The compound can be synthesized via cyclocondensation reactions involving triazole precursors and substituted aldehydes. A typical method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Alternative routes include using phosphorus oxychloride (POCl₃) to activate carbonyl groups in carboxylic acids, enabling efficient cyclization with triazole-thiol intermediates . Yield optimization often requires adjusting stoichiometry, solvent polarity, and catalyst selection.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing thiazolo-triazole derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- IR spectroscopy : Key peaks include C=N stretches (~1600 cm⁻¹) and C-S vibrations (~690 cm⁻¹) .
- HPLC : To assess purity (>95% typical for bioactive compounds) .
- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Q. How are solubility and stability profiles determined for this compound?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Stability studies involve accelerated degradation under heat (40–60°C), light, and varying pH (1–13) to identify decomposition pathways (e.g., hydrolysis of the triazole ring) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of thiazolo-triazole derivatives?
Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Key parameters include:
- Binding affinity : Calculated ΔG values (e.g., ≤−7 kcal/mol suggest strong inhibition) .
- Hydrogen bonding : Interactions with catalytic residues (e.g., His310 in 3LD6) .
- Hydrophobic contacts : Methyl and phenyl groups enhance binding to nonpolar enzyme pockets . Experimental validation via enzymatic assays (e.g., MIC against Candida spp.) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Discrepancies in antimicrobial or antifungal activity often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) may enhance activity compared to methyl or methoxy groups .
- Crystal packing : Weak C–H⋯π interactions in the solid state (observed in X-ray studies) can reduce bioavailability .
- Assay variability : Standardize protocols (e.g., CLSI guidelines) to minimize discrepancies in MIC values .
Q. How does X-ray crystallography inform structural optimization for enhanced pharmacological properties?
Crystal structures (e.g., CCDC entries) reveal:
- Planarity : The thiazolo-triazole core is nearly planar (deviation <0.02 Å), favoring π-π stacking with aromatic enzyme residues .
- Dihedral angles : Substituent orientation (e.g., 74° between triazole and phenyl rings) impacts steric hindrance .
- Hydrogen-bonding networks : Guides the design of analogs with improved solubility (e.g., adding –OH or –NH₂ groups) .
Q. What methodologies are used to analyze structure-activity relationships (SAR) in thiazolo-triazole derivatives?
SAR studies employ:
- Analog synthesis : Systematic variation of substituents (e.g., R = H, Cl, OCH₃ at the 4-methylphenyl position) .
- QSAR modeling : Correlate logP, polar surface area, and molar refractivity with bioactivity .
- Pharmacophore mapping : Identifies essential features (e.g., triazole N3 as a hydrogen-bond acceptor) .
Methodological Notes
- Synthetic Optimization : POCl₃-mediated cyclization () achieves higher yields (49–65%) compared to acetic acid-catalyzed methods (30–45%) but requires stringent moisture control .
- Data Interpretation : Conflicting bioactivity results may reflect assay sensitivity limits (e.g., >10 μg/mL MIC values are often dismissed as inactive) .
- Advanced Characterization : Single-crystal XRD is preferred for unambiguous structural assignment over NMR due to overlapping signals in complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
